molecular formula C14H10N2OS2 B2606574 (2E)-N-(1,3-benzothiazol-5-yl)-3-(thiophen-2-yl)prop-2-enamide CAS No. 941877-58-3

(2E)-N-(1,3-benzothiazol-5-yl)-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B2606574
CAS No.: 941877-58-3
M. Wt: 286.37
InChI Key: ZMRCLZDOTUWPSE-GQCTYLIASA-N
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Description

(2E)-N-(1,3-Benzothiazol-5-yl)-3-(thiophen-2-yl)prop-2-enamide is a small organic molecule featuring a benzothiazole core linked via an α,β-unsaturated amide bond to a thiophene moiety. The (2E)-configuration of the prop-2-enamide group ensures planarity, which may enhance π-π stacking interactions in biological targets.

Properties

IUPAC Name

(E)-N-(1,3-benzothiazol-5-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2OS2/c17-14(6-4-11-2-1-7-18-11)16-10-3-5-13-12(8-10)15-9-19-13/h1-9H,(H,16,17)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRCLZDOTUWPSE-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-N-(1,3-benzothiazol-5-yl)-3-(thiophen-2-yl)prop-2-enamide is a member of the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (2E)-N-(1,3-benzothiazol-5-yl)-3-(thiophen-2-yl)prop-2-enamide can be represented as follows:

C12H10N2S2\text{C}_{12}\text{H}_{10}\text{N}_{2}\text{S}_{2}

This compound features a benzothiazole ring and a thiophene ring, which are known to contribute to various biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.
  • Receptor Binding : It can bind to specific receptors, modulating their activity and influencing signal transduction pathways.
  • Antimicrobial Activity : The presence of the benzothiazole moiety has been linked to antimicrobial properties against various pathogens.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole exhibit significant antimicrobial properties. A study demonstrated that compounds similar to (2E)-N-(1,3-benzothiazol-5-yl)-3-(thiophen-2-yl)prop-2-enamide showed effectiveness against resistant strains of bacteria and fungi.

CompoundActivityReference
Benzothiazole Derivative AAntibacterial
Benzothiazole Derivative BAntifungal

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines through various pathways, including the modulation of Bcl-2 family proteins and caspase activation.

Cancer Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)15Apoptosis induction via caspase activation
HeLa (Cervical)10Cell cycle arrest and apoptosis

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzothiazole derivatives against Staphylococcus aureus and Candida albicans. The results indicated that compounds similar to (2E)-N-(1,3-benzothiazol-5-yl)-3-(thiophen-2-yl)prop-2-enamide exhibited MIC values as low as 8 µg/mL against these pathogens .
  • Anticancer Studies : Research involving the treatment of MCF-7 breast cancer cells with this compound showed a significant reduction in cell viability at concentrations above 10 µM. The study highlighted the compound's ability to initiate apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Discussion: Advantages and Limitations of the Target Compound

  • The rigid (2E)-enamide configuration may improve binding affinity compared to saturated analogs.
  • Limitations: Synthetic yields for similar compounds vary widely (3–69%), suggesting optimization challenges . No crystallographic or biological data are available in the evidence to confirm mechanisms or potency.

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